molecular formula C6H14ClNS B8401831 Di(n-propyl)aminosulphenyl chloride

Di(n-propyl)aminosulphenyl chloride

Cat. No.: B8401831
M. Wt: 167.70 g/mol
InChI Key: KTCQRIORRGTMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to the class of sulfenyl chlorides, which are widely used as intermediates in organic synthesis for introducing sulfur-containing functional groups.

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

(dipropylamino) thiohypochlorite

InChI

InChI=1S/C6H14ClNS/c1-3-5-8(9-7)6-4-2/h3-6H2,1-2H3

InChI Key

KTCQRIORRGTMDG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)SCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Di(n-propyl)aminosulphenyl Chloride and Related Compounds

Compound CAS Number Molecular Formula Key Functional Groups Primary Applications
This compound N/A C₆H₁₄ClNS –SCl, –N(n-Pr)₂ Organic synthesis intermediate
n-Propyl chloride 540-54-5 C₃H₇Cl –Cl, –CH₂CH₂CH₃ Solvent, alkylating agent
Diisopropylphosphoramidous dichloride N/A C₆H₁₄Cl₂NP –PCl₂, –N(i-Pr)₂ Phosphorylation reagent
Di-n-propylamine 142-84-7 C₆H₁₅N –NH(CH₂CH₂CH₃)₂ Base, catalyst

Key Observations:

Reactivity: this compound’s –SCl group is electrophilic, enabling thiolation reactions. In contrast, n-propyl chloride’s –Cl is less reactive due to the absence of electron-withdrawing groups, making it more suitable for nucleophilic substitutions . Diisopropylphosphoramidous dichloride exhibits phosphorus-centered reactivity, forming phosphoramidate linkages, unlike the sulfur-centered reactions of the target compound .

Stability: Sulfenyl chlorides like this compound are moisture-sensitive, analogous to phosphoryl chlorides (e.g., diisopropylphosphoramidous dichloride), which hydrolyze readily . n-Propyl chloride is relatively stable under anhydrous conditions but decomposes in the presence of strong bases .

Safety and Handling: n-Propyl chloride (UN 1278) is classified as flammable and toxic, requiring precautions similar to those for other volatile chlorides . this compound likely shares hazards with sulfenyl chlorides, including corrosive and lachrymatory properties, though specific data are unavailable.

Commercial and Regulatory Aspects

  • Pricing : n-Propyl chloride is commercially available at lower costs (e.g., ¥7,000/5g for related bromides and chlorides) compared to specialized reagents like diisopropylphosphoramidous dichloride, which is priced higher due to niche applications .
  • Regulatory Status : n-Propyl chloride is regulated under UN 1278, while sulfenyl chlorides often require stricter handling protocols due to higher reactivity .

Research Findings and Gaps

  • Odor Properties: Di-n-propylamine (a structural relative) exhibits a strong amine odor at <0.14 ppm, suggesting that this compound may require odor-control measures in labs .
  • Stability Studies: No direct data exist for the target compound, but hydrolytic instability is common in sulfenyl chlorides, necessitating anhydrous storage .

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